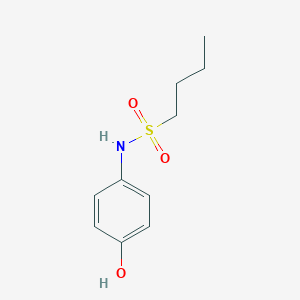

N-(4-hydroxyphenyl)butane-1-sulfonamide

カタログ番号:

B229727

分子量:

229.3 g/mol

InChIキー:

RACBQYWVYPUGKT-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(4-Hydroxyphenyl)butane-1-sulfonamide is a sulfonamide derivative featuring a butane-1-sulfonamide group attached to a 4-hydroxyphenyl ring. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

特性

分子式 |

C10H15NO3S |

|---|---|

分子量 |

229.3 g/mol |

IUPAC名 |

N-(4-hydroxyphenyl)butane-1-sulfonamide |

InChI |

InChI=1S/C10H15NO3S/c1-2-3-8-15(13,14)11-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 |

InChIキー |

RACBQYWVYPUGKT-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)O |

正規SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

N-(4-Hydroxyphenyl)benzenesulfonamide

- Structure : Features a benzenesulfonamide group instead of butane-1-sulfonamide.

- Key Properties :

N-(4-Methoxyphenyl)sulfonamide Derivatives

- Structure : Methoxy substituent instead of hydroxyl (e.g., (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide) .

- Key Properties :

- Differentiation : The hydroxyl group in N-(4-hydroxyphenyl)butane-1-sulfonamide may confer stronger hydrogen-bonding capacity than methoxy derivatives, influencing solubility and target binding.

N-(4-Hydroxyphenyl)maleimide (Compound 13)

- Activity: IC₅₀ = 12.9 μM against monoacylglycerol lipase (MGL), with selectivity over FAAH (factor 100–300) .

- The sulfonamide group in N-(4-hydroxyphenyl)butane-1-sulfonamide may enhance binding through additional polar interactions.

Alkoxy-Substituted Sulfonamides (Compounds 14–16)

- Activity : IC₅₀ values range from 5.75–6.92 μM for MGL inhibition, demonstrating higher potency than hydroxyl-substituted analogs .

- Differentiation : Alkoxy groups may improve lipid solubility, enhancing membrane penetration. However, the hydroxyl group in N-(4-hydroxyphenyl)butane-1-sulfonamide could favor interactions with hydrophilic enzyme pockets.

Data Table: Key Properties of Comparable Compounds

Research Implications and Gaps

- Synthetic Feasibility : Substitution reactions (e.g., azide introduction, as in ) could modify N-(4-hydroxyphenyl)butane-1-sulfonamide’s reactivity for targeted applications.

- Biological Testing : Prioritize in vitro assays to quantify IC₅₀ values for enzyme inhibition and antimicrobial activity.

- Structural Optimization : Explore hybrid analogs combining hydroxyl and alkoxy substituents to balance solubility and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。